(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde
Overview
Description
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde is a chiral compound with a unique structure that includes an isopropyl group and a methyl group attached to a cyclohexane ring, along with an aldehyde functional group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde, also known as Menthol, is the cold-sensitive TRPM8 receptors in the skin . These receptors play a crucial role in sensing temperature and producing a cooling sensation .
Mode of Action
Menthol interacts with its targets, the TRPM8 receptors, by activating them . This activation causes a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . Additionally, menthol may also yield analgesic properties via kappa-opioid receptor agonism .
Biochemical Pathways
Menthol affects several biochemical pathways. It primarily activates the cold-sensitive TRPM8 receptors in the skin . This activation leads to a feeling of coolness and potentially analgesic effects . Menthol also exhibits antibacterial activity against various pathogens, including Staphylococcus aureus and Listeria .
Pharmacokinetics
It is known that menthol easily binds to protein structures, which plays an important role in its interaction with its targets . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of menthol.
Result of Action
The activation of TRPM8 receptors by menthol results in a cooling sensation on the skin . This can help to relieve minor throat irritations . In addition, the antibacterial activity of menthol can inhibit the growth of certain pathogens .
Action Environment
The action of menthol can be influenced by various environmental factors. For instance, the photostability of menthol is very high, meaning it remains stable under irradiation with visible light . This stability is crucial for its effectiveness and longevity in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde can be achieved through several methods. One common approach involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . Another method includes the use of bromoacetyl bromide and (−)-menthol to produce brominated menthol ester, which undergoes substitution reactions with amines to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Isomenthol: Another similar compound is isomenthol, which differs in the stereochemistry of the cyclohexane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of an aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h7-11H,4-6H2,1-3H3/t9-,10+,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABNXZOGNPUSY-VWYCJHECSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460099 | |
Record name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80434-59-9 | |
Record name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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